1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-12(2)10-21-17(23)16-14(7-9-25-16)20(18(21)24)11-15(22)19-8-5-4-6-13(19)3/h7,9,12-13H,4-6,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLSMJKGJWRHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione , often referred to as a thieno[3,2-d]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C18H22N2O2
- CAS Number: 498560-54-6
- Molecular Weight: 298.38 g/mol
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 2-methylpiperidine moiety is significant for enhancing bioactivity through improved interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant inhibitory effects on various cancer cell lines:
The compound B1 exhibited an IC50 value of 13 nM against EGFR L858R/T790M kinase, suggesting strong inhibitory activity relevant for targeted cancer therapies. This highlights the importance of structural modifications in enhancing biological efficacy.
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases associated with cancer progression. For example, the inhibition of the EGFR pathway is critical in many cancers, including non-small cell lung cancer (NSCLC). The structural modifications in the thieno[3,2-d]pyrimidine derivatives allow for selective binding to the active sites of these kinases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine and thieno-pyrimidine structures can significantly influence biological activity. For instance:
- N-Methylpyrazole Substitution: Enhances cytotoxicity in certain analogs.
- Alkyl Chain Variations: Influence solubility and permeability across cellular membranes.
These findings suggest that careful design and modification of chemical structures can lead to improved therapeutic agents.
Case Studies
In a comparative study involving various thieno[3,2-d]pyrimidine derivatives:
- Compound B1 was found to have superior kinase inhibition compared to other tested compounds.
- The introduction of different substituents at specific positions on the pyrimidine ring resulted in varied biological activities across different cancer types.
Q & A
Q. What are the standard synthetic routes for preparing this thieno[3,2-d]pyrimidine derivative?
The synthesis typically involves a multi-step approach:
- Core formation : Cyclization of precursors like methyl 3-aminothiophene-2-carboxylate with urea or thiourea derivatives under reflux conditions to form the thieno[3,2-d]pyrimidine backbone .
- Functionalization : Substituents (e.g., 2-methylpiperidinyl and 2-methylpropyl groups) are introduced via nucleophilic substitution or alkylation. For example, chloroacetamide derivatives may react with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization is used to isolate the final product. Characterization relies on NMR, HRMS, and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing aromatic thienopyrimidine protons (δ 6.5–8.5 ppm) and aliphatic substituents (e.g., piperidinyl methyl groups at δ 1.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of the 2-methylpropyl group observed at m/z [M–C₄H₉]⁺) .
- IR spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amide bonds (N–H at ~3300 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2, EGFR) using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 2-methylpiperidinyl moiety?
- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amination to enhance C–N bond formation efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and byproduct formation .
- Kinetic studies : Use in situ FTIR or HPLC monitoring to identify rate-limiting steps (e.g., amide coupling) and adjust temperature/pH .
Q. How to resolve contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability using LC-MS/MS in rodent plasma. Low oral absorption may explain reduced in vivo efficacy .
- Metabolite identification : Incubate the compound with liver microsomes to detect inactive/degraded metabolites (e.g., hydrolysis of the oxoethyl group) .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve solubility and tissue penetration .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Perform AutoDock/Vina simulations against homology models of kinases (e.g., PDB: 1M17) to identify binding poses favoring hydrogen bonds with the pyrimidine-dione core .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to guide structural modifications .
- MD simulations : Analyze stability of ligand-target complexes (e.g., 100 ns trajectories) to assess residence time and entropy changes .
Q. How to address discrepancies in reported IC₅₀ values across similar derivatives?
- Standardize assays : Ensure consistent cell lines, incubation times, and DMSO concentrations (≤0.1% v/v) to minimize variability .
- Data normalization : Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls .
- Meta-analysis : Apply ANOVA or Tukey’s HSD test to compare datasets from independent studies, adjusting for batch effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
